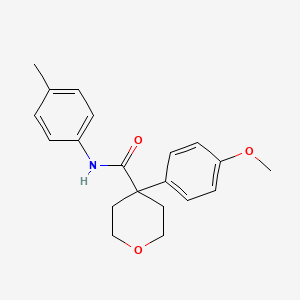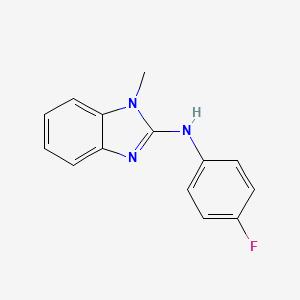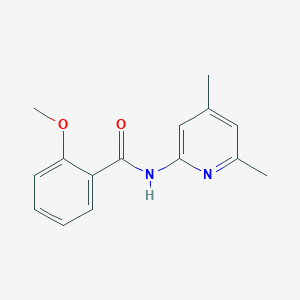
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline reduced inflammation in mice with induced colitis. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential use in treating Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the therapeutic potential of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline and its potential use in treating other diseases, such as cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline for therapeutic use.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of acetic anhydride and anhydrous zinc chloride. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. The yield of the synthesis method is approximately 70%.
Propiedades
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBDZBDMLXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357796 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone | |
CAS RN |
5693-91-4 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)




![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)